

In-Depth Technical Guide to AE027: A Novel Acetylcholinesterase Inhibitor

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Compound of Interest

Compound Name: AE027

Cat. No.: B12365068

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AE027 is a recently identified potent inhibitor of acetylcholinesterase (AChE), the primary target for a range of insecticides. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **AE027**. It is intended to serve as a core resource for researchers and professionals involved in the development of new pest control agents. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental methodologies are provided. Furthermore, this guide includes mandatory visualizations of key processes and logical flows to facilitate a deeper understanding of the subject matter.

Chemical Structure and Physicochemical Properties

AE027, with the chemical name N'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N'-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine, was identified through high-throughput virtual screening from a large compound library. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identity of **AE027**

Identifier	Value
Chemical Name	N'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N'-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine
Internal ID	AE027
Alternative ID	HY-163662
CAS Number	1011351-65-7
Molecular Formula	C21H28ClN3O3
Molecular Weight	405.92 g/mol

Pharmacological Properties and Mechanism of Action

AE027 functions as a potent inhibitor of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect.

In Vitro Efficacy

AE027 has demonstrated significant inhibitory activity against both wild-type (WT) and resistant strains of AChE from the common bed bug, *Cimex lectularius*.^[1] The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

Table 2: In Vitro Inhibitory Activity of **AE027** against *Cimex lectularius* AChE

AChE Strain	IC ₅₀ (μM)
Wild-Type (WT)	10 ^[1]
Resistant	43 ^[1]

Target Engagement and Stabilization

The binding of **AE027** to AChE has been shown to significantly stabilize the enzyme. This was determined through a thermal shift assay, which measured the change in the melting temperature (T_m) of the protein upon ligand binding.

Table 3: Thermal Shift Assay Results for **AE027** with AChE

Parameter	Value
Melting Temperature (T_m) Shift (ΔT_m)	$\sim 7^\circ\text{C}$ ^[1]

In Silico Toxicity and Pharmacokinetic Profile

Bioinformatic tools were utilized to predict the toxicity and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of **AE027**. These computational predictions provide an early assessment of the compound's potential safety and drug-like characteristics.

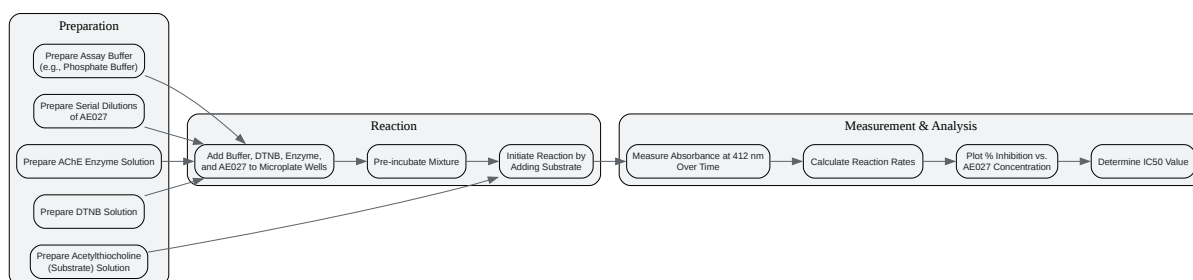
Specific quantitative data from these in silico predictions were not available in the public domain at the time of this guide's compilation.

Experimental Protocols

Acetylcholinesterase Inhibition Assay

The inhibitory activity of **AE027** against AChE is determined using a modified Ellman's method. This spectrophotometric assay measures the activity of AChE by monitoring the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Workflow for AChE Inhibition Assay



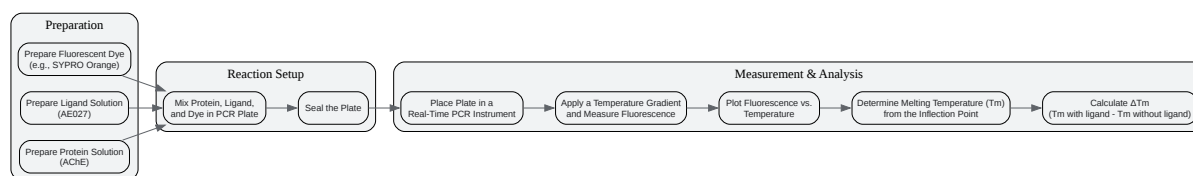
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Caption: Workflow for determining the IC₅₀ of **AE027** against AChE.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay determines the thermal stability of a protein by measuring its melting temperature. The binding of a ligand, such as **AE027**, can increase the stability of the protein, resulting in a higher melting temperature.

Workflow for Thermal Shift Assay



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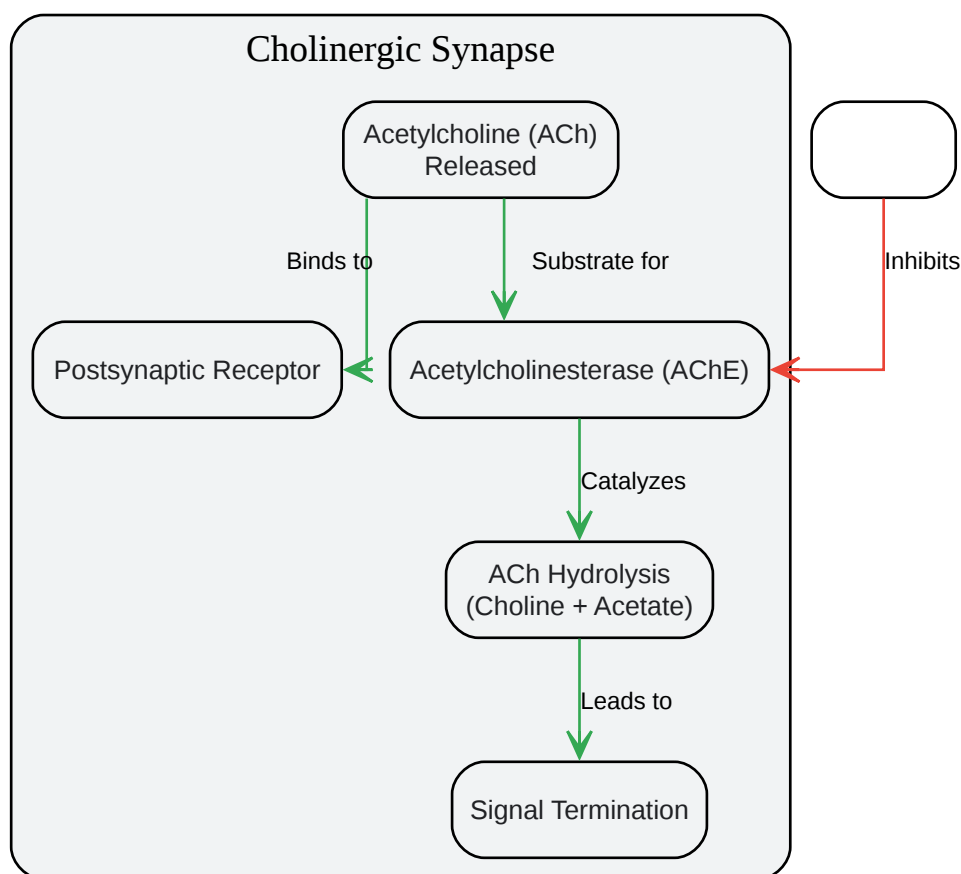
Caption: Workflow for the thermal shift assay to measure protein stability.

Molecular Modeling and Binding Mode

The interaction of **AE027** with AChE was investigated through molecular docking and dynamics simulations. These computational methods provide insights into the binding pose of the inhibitor within the enzyme's active site.

Signaling Pathway: Acetylcholinesterase Inhibition

The fundamental mechanism of action of **AE027** is the disruption of cholinergic neurotransmission through the inhibition of AChE.



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Caption: Inhibition of AChE by **AE027** disrupts normal synaptic function.

Conclusion

AE027 represents a promising novel scaffold for the development of new insecticides. Its potent inhibition of both wild-type and resistant forms of *Cimex lectularius* acetylcholinesterase highlights its potential to combat insecticide resistance. Further studies are warranted to fully elucidate its toxicological and pharmacokinetic profile and to optimize its efficacy and safety for practical applications in pest management.

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References

- 1. pubs.acs.org [pubs.acs.org]
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